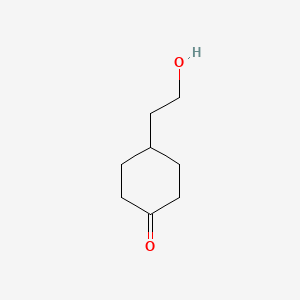

4-(2-Hydroxyethyl)cyclohexanone

Übersicht

Beschreibung

4-(2-Hydroxyethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2. It is a cyclohexanone derivative where a hydroxyethyl group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethyl)cyclohexanone can be synthesized through several methods. One common method involves the oxidation of 4-(2-hydroxyethyl)cyclohexanol using acetic acid and sodium hypochlorite. The reaction is carried out at temperatures between 18°C and 21°C, followed by separation of the product using dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves the condensation reaction between this compound and 1-(2,3-dichlorophenyl)piperazine. This intermediate undergoes further reactions to produce various derivatives, which are used in pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyethyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite in acetic acid.

Reduction: Hydrogenation using palladium or rhodium catalysts.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-Hydroxyethyl)cyclohexanone serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions:

- Oxidation : Can be oxidized to form other valuable compounds.

- Reduction : It can be reduced to 4-(2-Hydroxyethyl)cyclohexanol using reducing agents like sodium borohydride (NaBH₄).

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups, enabling the synthesis of diverse derivatives.

Biology

Research indicates that this compound may exhibit biological activity. Studies have focused on:

- Enzyme Interactions : The compound's hydroxyethyl group can participate in hydrogen bonding, potentially influencing enzyme activity and function.

- Therapeutic Potential : Investigations into its pharmacological properties suggest it may have applications in drug development, particularly concerning pain management and anti-inflammatory effects.

Medicine

The compound is being explored for its therapeutic applications:

- Pain Management : Preliminary studies suggest that derivatives of this compound may exhibit antinociceptive properties, making them candidates for pain relief medications.

- Formulation Development : Research is ongoing into polymeric nanocapsules for delivering the compound effectively, enhancing its therapeutic efficacy while minimizing toxicity.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing other compounds |

| Biological Research | Studies on enzyme interactions and biological activity |

| Pharmaceutical Development | Potential use in pain management and anti-inflammatory drugs |

Pain Management Research

A study investigated the effects of a derivative of this compound on pain-related proteins through molecular docking tests. The results indicated a high affinity for receptors involved in pain pathways, suggesting its potential as a novel analgesic agent.

Formulation Studies

Research has focused on developing polymeric nanocapsules containing this compound. These formulations demonstrated enhanced stability and prolonged release profiles compared to conventional formulations, indicating improved therapeutic potential.

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxyethyl)cyclohexanone depends on its specific application. In pharmaceutical contexts, it acts as an intermediate in the synthesis of drugs that target specific receptors or enzymes. For example, in the synthesis of cariprazine, it undergoes a series of reactions to form a compound that acts as a partial agonist of dopamine D2 and D3 receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanone: A simpler ketone with similar reactivity but lacks the hydroxyethyl group.

4-(2-Hydroxyethyl)cyclohexanol: The reduced form of 4-(2-Hydroxyethyl)cyclohexanone.

Cyclohexanol: A related alcohol without the hydroxyethyl group.

Uniqueness

This compound is unique due to its hydroxyethyl group, which imparts different reactivity and properties compared to simpler cyclohexanone derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications .

Biologische Aktivität

4-(2-Hydroxyethyl)cyclohexanone, a cyclic ketone, has garnered attention for its potential biological activities, particularly in antimicrobial applications. Although research on this compound is somewhat limited, existing studies indicate promising avenues for further exploration.

- Chemical Formula : CHO

- CAS Number : 32863-01-7

- Molecular Weight : 158.20 g/mol

The compound features a cyclohexanone ring with a hydroxyethyl substituent, which may influence its interaction with biological systems.

Antimicrobial Properties

Research suggests that this compound exhibits potential antimicrobial properties. A study indicated that various compounds, including derivatives of cyclohexanones, were screened for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). While specific data on this compound's efficacy against Mtb is not extensively documented, its structural similarity to other active compounds suggests it may possess similar inhibitory effects .

Cytotoxicity and Selectivity

In the context of cytotoxicity, preliminary findings indicate that compounds related to this compound may have varying levels of toxicity toward eukaryotic cells. The selectivity and safety profile of such compounds are critical for their potential therapeutic applications. A structure-activity relationship (SAR) study highlighted the importance of physicochemical properties in determining both potency and safety .

Case Studies and Research Findings

- High-Throughput Screening : In a high-throughput screening of a chemical library against Mtb, several analogs with similar structures to this compound showed significant antibacterial activity. The MIC (minimum inhibitory concentration) values for some related compounds were reported as low as 6.3 µM, indicating strong antimicrobial potential .

- Toxicological Assessments : Toxicological assessments conducted on cyclohexanone derivatives revealed that certain substitutions could enhance biological activity while reducing toxicity. This highlights the need for further exploration into the modifications of this compound to optimize its therapeutic index .

- Environmental Impact Studies : Research into contaminants in food contact materials has also touched upon the biological effects of various ketones, including those structurally related to this compound. Such studies emphasize the importance of understanding both the beneficial and adverse effects of chemical compounds in biological systems .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEXHABGXALHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577027 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-01-7 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.